Phosphine oxide, butyldiphenyl- Phosphine oxide, butyldiphenyl-
Brand Name: Vulcanchem
CAS No.: 4233-13-0
VCID: VC16060569
InChI: InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
SMILES:
Molecular Formula: C16H19OP
Molecular Weight: 258.29 g/mol

Phosphine oxide, butyldiphenyl-

CAS No.: 4233-13-0

Cat. No.: VC16060569

Molecular Formula: C16H19OP

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Phosphine oxide, butyldiphenyl- - 4233-13-0

Specification

CAS No. 4233-13-0
Molecular Formula C16H19OP
Molecular Weight 258.29 g/mol
IUPAC Name [butyl(phenyl)phosphoryl]benzene
Standard InChI InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Standard InChI Key ZEYULRWCONMDRY-UHFFFAOYSA-N
Canonical SMILES CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural Characteristics and Crystallographic Analysis

Molecular Geometry

The phosphorus center in butyldiphenylphosphine oxide adopts a distorted tetrahedral geometry, as revealed by single-crystal X-ray diffraction (SCXRD) studies . The P–O bond length is measured at 1.490(1)A˚1.490(1) \, \text{Å}, consistent with typical phosphine oxide bond distances. The two phenyl groups and butyl substituent create steric bulk, distorting the ideal tetrahedral angles. For instance, the O–P–C angles involving the phenyl groups range between 106.5106.5^\circ and 113.2113.2^\circ, deviating from the ideal 109.5109.5^\circ due to steric hindrance .

Supramolecular Interactions

The oxygen atom engages in non-covalent interactions with adjacent phenyl rings, forming C⋯O contacts of 2.928(4)A˚2.928(4) \, \text{Å} and 2.930(3)A˚2.930(3) \, \text{Å} . These weak interactions propagate along the crystallographic a-axis, generating an extended supramolecular architecture. Such structural motifs highlight the potential of phosphine oxides in designing self-assembled materials.

Table 1: Key Crystallographic Parameters of Butyldiphenylphosphine Oxide

ParameterValue
P–O bond length1.490(1)A˚1.490(1) \, \text{Å}
C⋯O interaction distances2.928(4)A˚2.928(4) \, \text{Å}, 2.930(3)A˚2.930(3) \, \text{Å}
Coordination geometryDistorted tetrahedral

Synthesis and Functionalization

Preparation via Alkylation-Hydrolysis

Butyldiphenylphosphine oxide is synthesized through a two-step protocol involving alkylation and subsequent hydrolysis :

  • Alkylation: Triphenylphosphine reacts with 1-bromobutane in anhydrous acetonitrile at 80C80^\circ \text{C} for 24 hours, forming a phosphonium intermediate.

  • Hydrolysis: The intermediate is treated with aqueous sodium hydroxide under reflux, followed by acidification with HCl to yield the target compound. Purification via silica-gel chromatography affords butyldiphenylphosphine oxide in 64% yield .

Reactivity and Applications

Cross-Coupling Reactions

Phosphine oxides participate in transition metal-catalyzed reactions. For instance, Pd(PPh3_3)4_4-mediated couplings with aryl halides proceed efficiently in toluene at 110C110^\circ \text{C}, yielding functionalized tertiary phosphine oxides . Butyldiphenylphosphine oxide’s robust structure makes it a candidate for similar transformations, though specific examples require further exploration.

Supramolecular and Material Applications

The C⋯O interactions observed in its crystal structure suggest utility in crystal engineering . Phosphine oxides functionalized with photoactive groups (e.g., anthracene) have been incorporated into molecular shuttles and stimuli-responsive materials . Butyldiphenylphosphine oxide’s stability and modular synthesis position it as a potential building block for advanced materials.

Challenges and Future Directions

Stability Considerations

Phosphine oxides are generally air-stable, but derivatives with bulky substituents may exhibit reduced solubility. For example, attempts to convert enantiopure phosphine oxides to borane adducts have led to partial racemization, underscoring the need for mild reaction conditions .

Expanding Synthetic Utility

Future research could explore:

  • Enantioselective synthesis using chiral resolving agents .

  • Coordination chemistry with transition metals for catalytic applications.

  • Polymer incorporation to enhance thermal stability or optical properties .

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